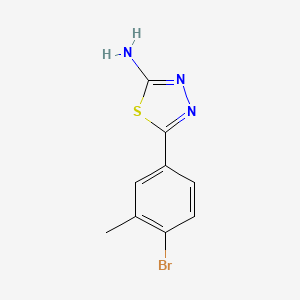
3-((6-(3-Fluorophenyl)pyridazin-3-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((6-(3-Fluorophenyl)pyridazin-3-yl)amino)benzoic acid is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a fluorophenyl group and an amino benzoic acid moiety. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-(3-Fluorophenyl)pyridazin-3-yl)amino)benzoic acid typically involves the reaction of 3-fluorophenylhydrazine with 3-chloropyridazine to form the intermediate 6-(3-fluorophenyl)pyridazin-3-amine. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((6-(3-Fluorophenyl)pyridazin-3-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-((6-(3-Fluorophenyl)pyridazin-3-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and other enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of key signaling pathways involved in cell proliferation, inflammation, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Vatalanib (PTK-787): A 1,4-disubstituted phthalazine VEGFR inhibitor with similar anticancer properties.
Sorafenib: A small-molecule VEGFR-2 kinase inhibitor used in the treatment of advanced renal cell carcinoma.
Pazopanib: Another VEGFR-2 kinase inhibitor with applications in cancer therapy.
Uniqueness
3-((6-(3-Fluorophenyl)pyridazin-3-yl)amino)benzoic acid is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C17H12FN3O2 |
|---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
3-[[6-(3-fluorophenyl)pyridazin-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H12FN3O2/c18-13-5-1-3-11(9-13)15-7-8-16(21-20-15)19-14-6-2-4-12(10-14)17(22)23/h1-10H,(H,19,21)(H,22,23) |
InChI Key |
KAXAZDYJQZYAGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)


![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)


![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)

![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)





